

A Technical Guide to DMTr-dH2U-amidite: Synthesis of Modified Oligonucleotides

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **DMTr-dH2U-amidite**, a phosphoramidite monomer used in the synthesis of modified oligonucleotides. Dihydrouridine (dH2U) is a modified nucleoside found in transfer RNA (tRNA) that introduces conformational flexibility to the nucleic acid structure. The incorporation of dH2U into synthetic oligonucleotides is of significant interest for various therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers. This guide details supplier information, chemical properties, a standardized experimental protocol for oligonucleotide synthesis using this modified amidite, and a visual representation of the synthesis workflow.

Supplier and Chemical Information

For researchers looking to procure **DMTr-dH2U-amidite**, several suppliers offer this reagent. The following tables summarize the key information for procurement and chemical properties.

Table 1: Supplier Information for **DMTr-dH2U-amidite**

Supplier	Catalog Number	CAS Number
BroadPharm	BP-29972	151503-28-5[1]
BLD Pharm	-	151503-28-5[2]
Eurofins Panlabs (via Gentaur)	-	-[3]



Note: Catalog numbers for all suppliers were not readily available from the search results. It is recommended to visit the supplier's website for the most current information.

Table 2: Chemical Properties of DMTr-dH2U-amidite

Property	Value
Molecular Formula	C39H47N4O7P
Molecular Weight	714.79 g/mol [2]
Appearance	White to off-white powder
Purity	Typically >98%
Storage Conditions	-20°C[1]
Solubility	Soluble in Acetonitrile

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of **DMTr-dH2U-amidite** into a growing oligonucleotide chain using an automated solid-phase DNA/RNA synthesizer. This process follows the well-established phosphoramidite chemistry, which is a cyclical four-step process.

Materials and Reagents:

DMTr-dH2U-amidite

- Standard DNA or RNA phosphoramidites (dA, dG, dC, T, or U)
- Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
- Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
- Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)



- Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
- Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)
- Acetonitrile (synthesis grade)
- Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Procedure:

The synthesis is performed in a 3' to 5' direction on an automated synthesizer. The following steps are repeated for each nucleotide addition, including the incorporation of **DMTr-dH2U-amidite**.

- Deblocking (Detritylation): The 5'-O-Dimethoxytrityl (DMTr) protecting group is removed from
 the nucleoside bound to the solid support by treating it with the deblocking solution. This
 exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the
 cleaved DMTr cation can be monitored to assess coupling efficiency.
- Coupling: The DMTr-dH2U-amidite (or other desired phosphoramidite) is activated by the
 activator solution and then delivered to the synthesis column. The activated phosphoramidite
 reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite
 triester linkage.
- Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This step is crucial for the purity of the final oligonucleotide product.
- Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with the oxidizing solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection:



- Cleavage from Support: The synthesized oligonucleotide is cleaved from the CPG solid support using a concentrated solution of ammonium hydroxide.
- Base and Phosphate Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the phosphodiester backbone and the nucleobases. The solution containing the oligonucleotide is heated to ensure complete deprotection.
- Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.



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Caption: The phosphoramidite synthesis cycle for oligonucleotide elongation.

This technical guide provides a foundational understanding for the utilization of **DMTr-dH2U-amidite** in the synthesis of modified oligonucleotides. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are encouraged to consult the technical documentation provided by their synthesizer and reagent suppliers for detailed instructions and troubleshooting.



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References

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